molecular formula C15H24O2Si B11832479 Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]- CAS No. 92144-04-2

Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-

Katalognummer: B11832479
CAS-Nummer: 92144-04-2
Molekulargewicht: 264.43 g/mol
InChI-Schlüssel: FJXSYACZPHYAPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- is a chemical compound with the molecular formula C15H24O2Si and a molecular weight of 264.44 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a tert-butyl dimethylsilyl group and an ethenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- typically involves the reaction of benzene derivatives with tert-butyl dimethylsilyl chloride and ethenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl dimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions at other positions. The ethenyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- is unique due to the presence of both the tert-butyl dimethylsilyl group and the ethenyl group, which provide distinct reactivity and protection characteristics. This combination allows for selective reactions and the formation of complex molecules, making it valuable in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

92144-04-2

Molekularformel

C15H24O2Si

Molekulargewicht

264.43 g/mol

IUPAC-Name

tert-butyl-dimethyl-(1-phenylmethoxyethenoxy)silane

InChI

InChI=1S/C15H24O2Si/c1-13(17-18(5,6)15(2,3)4)16-12-14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3

InChI-Schlüssel

FJXSYACZPHYAPE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC(=C)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.